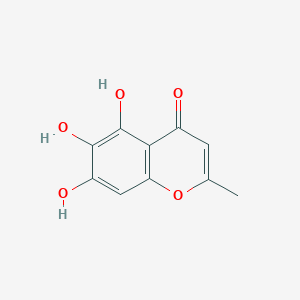

5,6,7-trihydroxy-2-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

5186-26-5 |

|---|---|

Molecular Formula |

C10H8O5 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

5,6,7-trihydroxy-2-methylchromen-4-one |

InChI |

InChI=1S/C10H8O5/c1-4-2-5(11)8-7(15-4)3-6(12)9(13)10(8)14/h2-3,12-14H,1H3 |

InChI Key |

HEVICQKVVHUFCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)O)O |

Origin of Product |

United States |

Structural Elucidation and Fundamental Characteristics of 5,6,7 Trihydroxy 2 Methyl 4h Chromen 4 One

Systematic Nomenclature and Core Chromenone Framework

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one. This name precisely describes the molecular architecture.

The core of the molecule is a chromen-4-one framework, also known as a chromone (B188151). This bicyclic system consists of a benzene (B151609) ring fused to a pyran ring containing a ketone group at position 4. Chromones are a significant class of heterocyclic compounds found in many natural products. ijrpc.com The rigid, planar structure of the chromone nucleus is a key feature influencing its chemical and physical properties. nih.gov

Table 1: Core Components of this compound

| Component | Description |

|---|---|

| Core Structure | Chromen-4-one (Benzopyran-4-one) |

| Parent Ring System | Benzene fused with a pyran ring |

Analysis of the Trihydroxy and Methyl Substituent Moieties

The properties of this compound are significantly influenced by its substituent groups: three hydroxyl (-OH) groups and one methyl (-CH₃) group.

The trihydroxy substitution pattern at positions 5, 6, and 7 of the benzene ring is a notable feature. The presence of multiple hydroxyl groups can increase the polarity of the molecule and its potential for hydrogen bonding. The specific arrangement of these hydroxyl groups can impact the compound's electronic properties and reactivity.

A methyl group is attached at the C2 position of the pyran ring. This alkyl substituent can influence the molecule's lipophilicity and steric profile. The presence of a methyl group at this position is a common feature in some classes of flavonoids.

Research Methodologies for Structural Confirmation

The definitive structure of this compound is established through a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. In related hydroxy- and methyl-substituted chromenones, the proton of the methyl group typically appears as a singlet in the upfield region of the ¹H NMR spectrum. rsc.org The aromatic protons and the protons of the hydroxyl groups would exhibit characteristic chemical shifts depending on their electronic environment.

Mass Spectrometry (MS): This technique determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation. The fragmentation of flavonoids like chromones often involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions that can help identify the substitution pattern on the A and C rings. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound would include O-H stretching from the hydroxyl groups, C=O stretching of the ketone in the pyran ring, and C=C stretching from the aromatic and pyran rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of flavonoids typically shows two main absorption bands, referred to as Band I and Band II. ijims.com These absorptions are due to electronic transitions within the cinnamoyl (B-ring and C-ring) and benzoyl (A-ring) systems, respectively. The positions of these bands can be influenced by the substitution pattern on the rings. ijims.com The use of shift reagents in UV-Vis spectroscopy can further help to determine the location of free hydroxyl groups. ijims.com

Table 2: Spectroscopic Data for a Structurally Similar Compound (7-Hydroxy-4-methyl-chromen-2-one)

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 2.36 (s, 3H, -CH₃), 6.12 (s, 1H), 6.70 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 7.57-7.59 (d, 1H, Ar-H), 10.52 (s, 1H, -OH) | rsc.org |

Chromatographic techniques are essential for the isolation and purification of the compound from complex mixtures, as well as for its analytical characterization.

Column Chromatography: This is a fundamental technique for the preparative separation of flavonoids. Various stationary phases such as silica gel, polyamide, and Sephadex are commonly used. The choice of solvent system for elution is critical for achieving good separation.

Ultra-Performance Liquid Chromatography–Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (UPLC–ESI–QTOF–MS): This powerful hyphenated technique combines the high separation efficiency of UPLC with the high-resolution mass analysis of QTOF-MS. nih.govnih.gov It allows for the rapid and sensitive detection and identification of compounds in complex mixtures. nih.govnih.gov The retention time from the UPLC provides a characteristic parameter for the compound, while the ESI-QTOF-MS provides accurate mass measurements and fragmentation data for structural elucidation. nih.govnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-4-methyl-chromen-2-one |

Synthetic Methodologies and Biosynthetic Pathways of 5,6,7 Trihydroxy 2 Methyl 4h Chromen 4 One and Analogues

Chemical Synthesis Approaches to the 2-Methyl-4H-chromen-4-one Scaffold

The synthesis of the 2-methyl-4H-chromen-4-one core is a well-established area of organic chemistry, with several reliable methods available for its construction. These approaches can be broadly categorized into de novo strategies that build the heterocyclic system from acyclic precursors.

De novo synthesis provides a versatile platform for accessing the 2-methyl-4H-chromen-4-one scaffold. Key reactions in this context include the Baker-Venkataraman Synthesis and the Vilsmeier-Haack Reaction.

A common starting point for the synthesis of 2-methyl-4H-chromen-4-one derivatives is the use of 2-acetyl phenol. jocpr.com This precursor can undergo condensation with ethyl acetate (B1210297) in the presence of sodium, leading to the formation of 2-acetylacetyl phenol. jocpr.com Subsequent cyclization of this intermediate under acidic conditions, typically with concentrated hydrochloric acid and acetic acid, yields the substituted 2-methyl chromone (B188151). jocpr.com This method is valued for its simplicity and generally provides good yields, ranging from 68% to 92%. jocpr.com

Baker-Venkataraman Synthesis: This rearrangement reaction is a cornerstone in the synthesis of chromones and flavones. wikipedia.orgjk-sci.com The process involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.org The mechanism proceeds through the formation of an enolate, followed by an acyl transfer. wikipedia.org Subsequent acid-catalyzed cyclodehydration of the 1,3-diketone intermediate furnishes the chromone ring system. wikipedia.orguclan.ac.uk While strong acids are traditionally used for this final step, milder conditions have also been developed. wikipedia.org A "soft-enolization" variation of the Baker-Venkataraman rearrangement has been successfully employed in the total synthesis of dirchromones, demonstrating the adaptability of this classic reaction to complex molecule synthesis. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction offers another important route to functionalized chromones. researchgate.netscite.aiwikipedia.org This reaction typically involves the formylation of an active methylene (B1212753) group adjacent to a carbonyl function. sciforum.net In the context of chromone synthesis, o-hydroxy aryl alkyl ketones can be subjected to the Vilsmeier-Haack conditions (e.g., phosphorus oxychloride and dimethylformamide) to generate 3-formylchromones. scite.aisciforum.net The reaction proceeds via the formation of a Vilsmeier reagent, a substituted chloroiminium ion, which acts as the formylating agent. wikipedia.org The resulting 3-formylchromones are valuable intermediates that can be further elaborated. sciforum.net The reaction conditions, such as temperature, can significantly impact the outcome and yield of the product. niscpr.res.in

The development of functionalized chromenone analogues is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds. researchgate.netresearchgate.net Synthetic strategies often focus on introducing a variety of substituents onto the chromone scaffold to explore structure-activity relationships.

One-pot, multi-component reactions are frequently employed for the efficient synthesis of functionalized 4H-chromenes. researchgate.netacs.org These reactions often involve the condensation of an aromatic aldehyde, malononitrile, and a C-H acid like resorcinol (B1680541) or dimedone, catalyzed by various agents such as ionic liquids, DABCO, or nano-sized metal oxides. researchgate.net This approach allows for the rapid generation of a library of diverse chromene derivatives. researchgate.net

Furthermore, existing chromone scaffolds can be chemically modified to produce a wide array of analogues. For instance, 2-methyl-4H-chromen-4-ones can be condensed with aromatic aldehydes to form 2-styryl derivatives. researchgate.net These derivatives can then undergo further reactions, such as Diels-Alder cycloadditions, to create more complex polycyclic systems. researchgate.net The reactivity of the methyl group at the C-2 position allows for various transformations, making it a key handle for derivatization. researchgate.net

Advanced chemical derivatization of the chromenone scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing the biological properties of these compounds. nih.govnih.gov By systematically modifying different positions of the chromone ring, researchers can identify key structural features responsible for a particular biological activity.

For example, a series of 2-phenyl-4H-chromen-4-one derivatives were synthesized to evaluate their potential as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This study involved modifications at the C-3 position of the chromone scaffold, revealing that the nature and size of the substituent at this position are important for COX-2 inhibitory activity. nih.gov

In another study focused on inhibitors of the breast cancer resistance protein ABCG2, a series of chromone derivatives were synthesized to probe the SAR. nih.gov This work identified the importance of a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group for the inhibitory activity. nih.gov Methylation of a central amide nitrogen was found to significantly alter the compound's affinity for the protein, highlighting a critical inhibitory moiety. nih.gov

The synthesis of chromen-4-one-oxadiazole analogues has also been explored to develop potent β-glucuronidase inhibitors. nih.gov These derivatization efforts, often guided by molecular docking studies, have led to the identification of compounds with significant inhibitory potential. nih.gov

Biosynthetic Origin and Natural Occurrence

While chemical synthesis provides access to a vast array of chromone structures, nature has also developed its own elegant pathways for their production. The compound 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one and its analogues are found in various plant species, arising from fundamental biosynthetic routes.

The biosynthesis of chromones in plants is primarily rooted in the polyketide pathway. nih.gov Polyketides are a large and structurally diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). wikipedia.org The fundamental process involves the stepwise condensation of a starter unit, typically acetyl-CoA, with extender units like malonyl-CoA. wikipedia.org This process, catalyzed by type III PKSs in plants, generates a poly-β-keto chain that can then undergo intramolecular cyclization and aromatization to form the characteristic chromone scaffold. nih.govnih.gov The incredible diversity of polyketide structures arises from variations in the starter and extender units, the number of condensation steps, and subsequent tailoring reactions catalyzed by other enzymes. nih.govnih.gov

The compound this compound and its related structures have been isolated from a variety of plant sources, underscoring their presence in the natural world.

Clerodendrum phlomidis Linn.: Phytochemical investigations of the leaves of Clerodendrum phlomidis have led to the isolation of various flavonoids and their glycosides. wjpr.netnih.gov While the specific compound this compound is not explicitly mentioned in the provided search results, the plant is a known source of structurally related chromones and flavones. wjpr.netnih.gov For instance, 3,6,7-trihydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one has been isolated from its leaves. wjpr.netamazonaws.com

Vitex negundo : This plant is a rich source of various bioactive compounds, including chromone derivatives. nih.gov While the target compound is not directly reported, studies have led to the isolation of other chromones, such as methyl 3-(2-(5-hydroxy-6-methoxy-4-oxo-4H-chromen-2-yl)ethyl)benzoate and 3-(1-hydroxy-2-(5-hydroxy-6-methoxy-4-oxo-4H-chromen-2-yl)ethyl)benzoic acid. nih.gov The presence of these related structures suggests that Vitex negundo may biosynthesize a range of chromone analogues. Other studies have isolated polymethoxylated flavones from its leaves. amrita.edufrontiersin.org

Dodonaea viscosa var. angustifolia: Research on this plant has resulted in the isolation of a related flavone (B191248), 5,6,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. researchgate.netnih.gov This compound has demonstrated antimicrobial activity. researchgate.net The isolation of this and other flavonoids from Dodonaea viscosa highlights its potential as a source of polyhydroxy-substituted chromones. nih.govresearchgate.netjcsp.org.pk

Metabolic Transformations in Biological Systems

The metabolic fate of this compound, a member of the chromone family, is governed by a series of enzymatic reactions primarily aimed at increasing its polarity and facilitating its excretion from the body. While specific metabolic data for this exact compound is not extensively detailed in the available literature, its biotransformation can be inferred from the well-documented metabolic pathways of its structural analogues, particularly other flavonoids and chromone derivatives. The metabolism of these xenobiotics occurs predominantly in the liver and intestine and is broadly categorized into Phase I and Phase II reactions. nih.govmdpi.com

Phase I metabolism involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, through oxidation, reduction, or hydrolysis. ijpcbs.com For chromone derivatives and flavonoids, these reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Studies on various flavonoids have shown that CYP enzymes, particularly isoforms like CYP1A2, CYP3A4, and CYP2C9, are responsible for hydroxylation and demethylation reactions. nih.govnih.gov For instance, in vitro studies using human liver microsomes have demonstrated that flavonoids like kaempferol (B1673270) and apigenin (B1666066) are hydroxylated, while methoxyflavones undergo demethylation, converting them into their corresponding hydroxylated analogues. nih.govnih.gov The specific position of hydroxyl and methoxy (B1213986) groups on the chromone ring system significantly influences the rate and site of metabolism. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which drastically increases their water solubility and prepares them for elimination. drughunter.comusmlestrike.com The principal Phase II reactions for hydroxylated chromones are glucuronidation and sulfation. nih.govnih.gov These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. drughunter.com Research on a variety of flavonoids indicates a preference for conjugation at the 7-hydroxyl position for both glucuronidation and sulfation. nih.gov However, unique positional preferences also exist; glucuronidation often favors the 3-hydroxyl position, whereas sulfation shows a preference for the 4'-hydroxyl position on the flavonoid skeleton. nih.gov The liver is the primary site for glucuronidation, with the intestine also playing a significant role, while sulfation appears to be more widely distributed throughout the body. nih.gov

Detailed Research Findings on Chromone Analogues

While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For example, the metabolic pathways for various dietary flavonoids and synthetic chromone derivatives have been investigated in both in vitro and in vivo models.

In vitro studies using human liver microsomes are a common tool to identify the primary metabolic pathways and the specific CYP isoforms involved. nih.govnih.gov These studies have shown that the metabolic stability and the types of metabolites formed are highly dependent on the substitution pattern of the chromone ring. nih.gov For example, fully methylated flavones are generally more metabolically stable than their partially methylated or hydroxylated counterparts, with oxidative demethylation being a rate-limiting step. nih.gov

In vivo animal studies, often in rats, help to understand the complete metabolic fate, including absorption, distribution, and excretion. Studies on 4-methylumbelliferone, a simple coumarin (B35378) derivative structurally related to chromones, demonstrated that the liver and intestine are highly efficient at conjugation, accounting for the majority of the compound's total body clearance. nih.gov

The table below summarizes the key metabolic transformations observed for chromone analogues and related flavonoids based on published research findings.

Interactive Data Table: Metabolic Transformations of Chromone Analogues

| Compound Class | Biological System | Metabolic Phase | Reaction Type | Key Enzymes | Resulting Metabolites |

| Dietary Flavonoids (e.g., Kaempferol, Apigenin) | Human & Mouse Liver Microsomes | Phase I | Hydroxylation | CYP1A2, CYP3A4 | Hydroxylated analogues (e.g., Quercetin, Luteolin) |

| Methoxyflavones (e.g., Hesperetin, Tamarixetin) | Human Liver Microsomes | Phase I | Demethylation | CYP1A2, CYP2C9 | Hydroxylated analogues (e.g., Eriodictyol, Quercetin) |

| Hydroxyflavones | Mouse Liver S9 Fraction | Phase II | Glucuronidation | UGTs | Glucuronide conjugates |

| Hydroxyflavones | Mouse Liver S9 Fraction | Phase II | Sulfation | SULTs | Sulfate conjugates |

| 4-Methylumbelliferone | Rat (in vivo) | Phase II | Glucuronidation & Sulfation | UGTs, SULTs | 4-Methylumbelliferyl glucuronide and sulfate |

Computational and Theoretical Investigations of 5,6,7 Trihydroxy 2 Methyl 4h Chromen 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

A comprehensive search for quantum chemical calculations, including Density Functional Theory (DFT) studies and Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analyses, for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one yielded no specific results. Such studies are crucial for understanding a molecule's electronic structure, reactivity, and stability. For instance, the HOMO-LUMO energy gap is a key parameter used to describe chemical reactivity and kinetic stability. researchgate.net While DFT calculations have been performed on analogous compounds, such as 3-aryl-8-isobutyl-5,6,7-trihydroxy-2-methyl-4H-chromen-4-one analogues, the specific data for the requested compound is not available in the surveyed literature. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

A search for molecular dynamics (MD) simulations or conformational analyses of this compound in scientific databases and literature returned no specific findings. MD simulations are employed to understand the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, which are important for determining how a molecule might behave in a biological system. While MD simulations have been applied to other chromone (B188151) structures, data for this compound is absent. researchgate.net

Preclinical Pharmacological Investigations of 5,6,7 Trihydroxy 2 Methyl 4h Chromen 4 One and Analogues

In Vitro Cellular and Biochemical Assays

In vitro studies are crucial for the initial screening and characterization of the pharmacological properties of new chemical entities. For 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one and its analogues, these assays have been instrumental in identifying their effects at the cellular and biochemical levels.

Assessment of Cellular Effects (e.g., Cytotoxicity in Cancer Cell Lines)

The cytotoxic potential of chromone (B188151) derivatives against various cancer cell lines has been a significant area of investigation. While specific data on this compound is limited in the provided search results, broader studies on 4H-chromene-based compounds highlight their unique anticancer properties, particularly against multi-drug resistant (MDR) cancer cells. nih.gov For instance, certain 4H-chromene analogues have demonstrated the ability to selectively kill MDR cancer cells and even re-sensitize them to standard therapies. nih.gov The mechanism of action for some of these compounds involves the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.gov

Structure-activity relationship (SAR) studies have revealed that the functional group at the 4th position and the conformation at the 6th position of the 4H-chromene core are critical for its cytotoxic activity. nih.gov While some synthesized chromonylthiazolidines displayed weak cytotoxic effects, they exhibited selective cytotoxicity, suggesting their potential as selective anticancer agents. nih.gov

Table 1: Cytotoxicity of Selected Chromone Analogues

| Compound/Analogue | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4H-chromene-based compounds (e.g., CXL017) | Multi-drug resistant HL60/MX2 human leukemia | Selectively kills MDR cancer cells; Re-sensitizes to standard therapies | nih.gov |

| Chromonylthiazolidines | Various human cancer cell lines | Weak but selective cytotoxic effects | nih.gov |

Evaluation of Antimicrobial Activity (e.g., Antibacterial, Antifungal Efficacy)

The antimicrobial properties of chromone derivatives have been extensively studied, revealing their potential as antibacterial and antifungal agents.

Antibacterial Activity:

Research on 4-chromanone (B43037) and chalcone (B49325) derivatives has shown that the presence of 5,7-dihydroxy groups on the 4-chromanone scaffold is crucial for antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The addition of a 5-hydroxy group to 7-hydroxy-4-chromanones significantly enhances their anti-MRSA activity. nih.govacs.org However, increasing the number of hydroxyl groups to three, as in trihydroxy compounds, can lead to decreased activity, likely due to increased hydrophilicity and reduced bacterial membrane penetration. nih.govacs.org The lipophilicity of substituents also plays a role, with longer alkyl chains at the 2-position of 5,7-dihydroxy-4-chromanones showing better activity against MRSA. nih.govacs.org

A study on 6-methoxy chromanone-based chalcones demonstrated good antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. ijacskros.com Furthermore, a novel compound, 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, isolated from Dodonaea viscosa var. angustifolia, exhibited antimicrobial activity against a range of pathogens. researchgate.net

Antifungal Activity:

Investigations into the antifungal properties of chromones have shown that certain derivatives are effective against various Candida species. nih.gov For example, four chromone-3-carbonitriles displayed significant antifungal activity and inhibited biofilm formation by Candida albicans. nih.gov Another study on chromenol derivatives revealed that some compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against several fungal strains. nih.gov The compound 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, isolated from Andrographis echioides, showed antifungal activity against Candida albicans, Aspergillus flavus, and Candida tropicalis. researchgate.net

Table 2: Antimicrobial Activity of Selected Chromone Analogues

| Compound/Analogue | Microorganism | Activity | Reference |

|---|---|---|---|

| 5,7-dihydroxy-4-chromanones | MRSA, E. faecalis, MSSA | Good antibacterial activity (MIC as low as 3.13 µg/mL) | nih.govacs.org |

| 6-methoxy chromanone-based chalcones | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Good antibacterial activity | ijacskros.com |

| 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Various pathogens | Antimicrobial activity (MIC 0.2 mg/ml) | researchgate.net |

| Chromone-3-carbonitriles | Candida species | Good antifungal activity (MIC 5 to 50 µg/mL) | nih.gov |

| 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | C. albicans, A. flavus, C. tropicalis | Antifungal activity | researchgate.net |

Anti-inflammatory Response Evaluation

Several studies have highlighted the anti-inflammatory potential of chromone derivatives. A series of novel 2-phenyl-4H-chromen-4-one compounds were synthesized and evaluated for their anti-inflammatory effects. nih.gov One of the most promising compounds was found to suppress the release of pro-inflammatory cytokines, such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting the TLR4/MAPK signaling pathway in RAW264.7 cells. nih.gov

Similarly, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone, a compound isolated from Cudrania tricuspidata, demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells. nih.gov The mechanism of action involved the prevention of MAPK and NF-ĸB activation and the activation of the heme oxygenase (HO)-1 signaling pathway. nih.gov

Neuroprotective Potential Assessment

The neuroprotective effects of flavonoid derivatives, including those with a chromone scaffold, have been investigated. A study on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one isolated from Notholirion thomsonianum demonstrated excellent acetylcholinesterase and butyrylcholinesterase inhibition, suggesting its potential in managing neurological disorders like Alzheimer's disease. nih.gov Another study showed that 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta-amyloid-induced neurotoxicity by its antioxidative activity and interference with cell signaling pathways. nih.gov

In Vivo Preclinical Model Studies

The transition from in vitro assays to in vivo preclinical models is a critical step in drug development. For the investigated chromone analogues, some in vivo studies have been conducted to validate the findings from cellular assays.

A study on a novel 2-phenyl-4H-chromen-4-one derivative demonstrated its anti-inflammatory effects in a mouse model of LPS-induced inflammatory disease. nih.gov The compound was found to have low toxicity and significantly decreased the serum levels of IL-6 and TNF-α. nih.gov

In another in vivo study, a potent and selective aldosterone (B195564) synthase inhibitor, (+)-(R)-6, a tetrahydroisoquinoline compound, effectively reduced aldosterone plasma levels in both db/db mice and cynomolgus monkeys in a dose-dependent manner, highlighting its potential for treating conditions associated with high aldosterone levels. nih.gov

While these studies provide valuable in vivo data for related chromone structures, specific in vivo preclinical studies for this compound were not found in the provided search results. Further research is needed to evaluate its efficacy and safety in animal models.

Efficacy Studies in Animal Models (e.g., Anti-inflammatory, Neuroprotection)

The therapeutic potential of chromen-4-one derivatives has been explored in a range of animal models, demonstrating notable anti-inflammatory and neuroprotective effects. These studies, while not directly on this compound, suggest promising avenues for its future investigation.

Anti-inflammatory Activity:

Analogues of the target compound have shown significant anti-inflammatory properties. For instance, a study on novel 2-phenyl-4H-chromen-4-one derivatives revealed their ability to suppress the production of pro-inflammatory mediators. In a lipopolysaccharide (LPS)-induced inflammatory model in mice, a lead compound from this series effectively reduced the serum levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key cytokines in the inflammatory cascade. nih.gov This suggests that the chromen-4-one scaffold is a viable backbone for the development of anti-inflammatory agents.

Another related compound, 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, has also been evaluated for its anti-inflammatory effects. In a mouse model of peritonitis induced by LPS, oral administration of this flavone (B191248) led to a decrease in leukocyte migration to the peritoneal cavity and a reduction in the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

A study on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one demonstrated its effectiveness in a carrageenan-induced inflammation model in animals, further supporting the anti-inflammatory potential of this chemical class. mdpi.com

Neuroprotective Effects:

The neuroprotective capacity of chromen-4-one analogues has also been a subject of preclinical research. A synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), was found to protect primary cultured rat cortical cells from excitotoxic neuronal damage induced by glutamate (B1630785) and N-methyl-d-aspartate (NMDA). nih.gov The study highlighted the compound's potent antioxidant activity and its ability to modulate the ERK-CREB signaling pathway, which is crucial for neuronal survival. nih.gov

In a different approach, a flavonoid derivative, 2-(4′-Benzyloxyphenyl)-3-hydroxy-chromen-4-one, was shown to protect against Aβ42-induced neurodegeneration in a transgenic Drosophila model of Alzheimer's disease. researchgate.net This compound was observed to reduce amyloid plaques, rescue locomotor deficits, and improve the lifespan of the model organism, pointing to its potential as a neuroprotective agent. researchgate.net

Furthermore, 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), a derivative of oroxylin A, has been shown to ameliorate memory impairment and sensorimotor gating deficits in mouse models of schizophrenia. nih.gov This effect is thought to be mediated, at least in part, through the blockade of the GABAergic neurotransmitter system. nih.gov

Efficacy of this compound Analogues in Animal Models

| Analogue | Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|---|

| 2-phenyl-4H-chromen-4-one derivative | Mice | LPS-induced inflammation | Decreased serum levels of IL-6 and TNF-α. | nih.gov |

| 4',6,7-trihydroxy-5-methoxyflavone | Mice | LPS-induced peritonitis | Reduced leukocyte migration and levels of TNF-α and IL-1β. | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Animals | Carrageenan-induced inflammation | Effective in reducing inflammation. | mdpi.com |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary rat cortical cells | Glutamate/NMDA-induced excitotoxicity | Protected against neuronal cell damage; exhibited antioxidant activity. | nih.gov |

| 2-(4′-Benzyloxyphenyl)-3-hydroxy-chromen-4-one | Drosophila model of Alzheimer's disease | Aβ42-induced neurodegeneration | Reduced amyloid plaques, rescued locomotor deficits, and improved lifespan. | researchgate.net |

| 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC) | Mice | Pharmacological models of schizophrenia | Ameliorated memory impairment and sensorimotor gating deficits. | nih.gov |

Pharmacokinetic Profiles in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties of chromen-4-one analogues have been investigated in preclinical species to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining the bioavailability and in vivo fate of these compounds.

A study detailing the pharmacokinetics of six 2-(2-phenylethyl) chromones in rats after oral administration of an agarwood ethanol (B145695) extract provides valuable insights into the ADME of this class of compounds. The study utilized ultra-high performance liquid chromatography with tandem mass spectrometry to quantify the compounds in rat plasma. The results indicated that the method was sensitive and reliable for pharmacokinetic studies. While specific parameters for each of the six chromones were determined, the general finding was that these compounds are absorbed after oral administration and can be quantified in the bloodstream.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one suggested good gastrointestinal absorption and a favorable toxicity profile. mdpi.com

The following table summarizes the available pharmacokinetic data for analogues of this compound. It is important to note that these parameters can vary significantly between different analogues and preclinical species.

Pharmacokinetic Parameters of this compound Analogues in Preclinical Species

| Analogue Class | Species | Administration Route | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-phenylethyl) chromones | Rat | Oral | The compounds were absorbed and quantifiable in plasma. A validated method for their simultaneous quantification was established. | |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | In silico | N/A | Predicted good GIT absorption and no hepatic or cardiotoxicity. | mdpi.com |

Structure Activity Relationship Sar Studies of 5,6,7 Trihydroxy 2 Methyl 4h Chromen 4 One Derivatives

Influence of Hydroxylation Patterns on Biological Activity

The number and arrangement of hydroxyl (-OH) groups on the chromen-4-one scaffold are paramount to the biological activity of these compounds. The 5,6,7-trihydroxy substitution pattern, in particular, has been shown to be a significant determinant of various pharmacological effects, including enzyme inhibition and antioxidant activity.

Research into the tyrosinase inhibitory effects of flavonoids has highlighted the importance of the 5,6,7-trihydroxyl arrangement. A study on a series of 5,6,7-trihydroxyflavones demonstrated their potent inhibitory activity on melanin (B1238610) biosynthesis. nih.gov These compounds also exhibited strong antioxidant properties, which can contribute to preventing pigmentation. nih.gov The 5,6,7-trihydroxyflavones were found to act as co-factors to tyrosinase monophenolase, indicating a direct interaction with the enzyme. nih.gov

The antioxidant capacity of flavonoids is also heavily influenced by the hydroxylation pattern. The presence of multiple hydroxyl groups generally enhances antioxidant activity by increasing the molecule's ability to donate hydrogen atoms and scavenge free radicals. nih.govmdpi.com Specifically, the dihydroxy B-ring-substituted flavonoids, such as those with hydroxyl groups at the 3' and 4' positions, are known to be effective in eliminating reactive oxygen species (ROS). mdpi.com

The introduction of additional hydroxyl groups does not always lead to enhanced activity. For instance, the addition of a hydroxyl group at the C-8 position to a 5,6,7-trihydroxyflavone was found to decrease its tyrosinase inhibitory potency. nih.gov This suggests that while a high degree of hydroxylation is often beneficial, the specific positioning of these groups is critical and can lead to steric or electronic effects that may be unfavorable for binding to a particular biological target.

Table 1: Influence of Hydroxylation Pattern on Tyrosinase Inhibition by 5,6,7-Trihydroxyflavone Derivatives

| Compound | B-Ring Substitution | Tyrosinase Inhibition (IC₅₀ µM) |

| 1 | Unsubstituted | - |

| 6 | 4'-hydroxy | 193 |

| 7 | 3',4'-dihydroxy | 38% inhibition at 400 µM |

| 8 | 3',4',5'-trihydroxy | 43% inhibition at 400 µM |

| 13 | 6-hydroxykaempferol | - |

| 14 | 6-hydroxykaempferol | Highest activity |

| Data sourced from a study on the inhibitory effects of 5,6,7-trihydroxyflavones on tyrosinase. nih.gov |

Impact of Substitutions at the C-2 Position on Molecular Interactions and Bioactivity

In many flavonoids, a phenyl group is present at the C-2 position, and substitutions on this phenyl ring are critical for activity. For example, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as anti-inflammatory agents, the nature and position of substituents on the C-2 phenyl ring were key to their potency. nih.gov

Studies on other chroman-4-one derivatives have shown that the inhibitory effect on certain enzymes is dependent on the length and branching of an alkyl chain at the C-2 position. For instance, in a series of SIRT2 inhibitors, a pentyl group at the C-2 position was found to be more optimal than a propyl or heptyl group. nih.gov This highlights that a specific chain length can be crucial for fitting into the binding pocket of a target enzyme. The introduction of aromatic groups of different sizes at this position also alters the inhibitory activity. nih.gov

While specific data on the direct comparison of a C-2 methyl group with other substituents on the 5,6,7-trihydroxy-4H-chromen-4-one scaffold is limited in the provided search results, the general principles of SAR suggest that the small, lipophilic nature of the methyl group in 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one will have a distinct influence on its pharmacological profile compared to analogs with larger or more polar C-2 substituents.

Role of Other Substituents and their Positional Isomerism on Pharmacological Profiles

Beyond the primary hydroxylation pattern and the C-2 substituent, the presence of other functional groups and their positions on the chromen-4-one scaffold are critical determinants of the pharmacological profile. The introduction of substituents at positions such as C-6 and C-8 can significantly modulate activity and selectivity.

SAR studies on chroman-4-one derivatives as SIRT2 inhibitors have revealed that substituents at the C-6 and C-8 positions are favorable for activity. nih.govacs.org Larger, electron-withdrawing groups at these positions were found to be particularly beneficial. nih.govacs.org For example, a compound lacking a substituent at the C-6 position was significantly less potent than its substituted counterpart, indicating the importance of this position for activity. nih.govacs.org The electronic nature of the substituent is also critical; an electron-donating methoxy (B1213986) group at the C-6 position led to a decrease in inhibitory activity compared to an electron-withdrawing nitro group. acs.org

The position of a substituent can be as important as its chemical nature. For instance, in the context of anti-inflammatory activity, an 8-C-glucoside was found to be more active than a 6-C-glucoside. tamu.edu This demonstrates that even with the same substituent, its spatial arrangement on the chromone (B188151) core can lead to different biological outcomes.

Furthermore, the interplay between different substituents can be complex. The pharmacological effects of a substituent at one position can be influenced by the presence of another substituent elsewhere on the molecule. acs.org This interdependence means that SAR is not always additive and requires careful consideration of the entire molecular structure.

Table 2: Effect of Substituents on the SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

| Compound | Substitution | SIRT2 Inhibition (%) |

| 1a | 6-Chloro, 8-bromo, 2-pentyl | High |

| 1f | 6-Chloro, 2-pentyl | Decreased activity |

| 1g | 6-Nitro, 2-pentyl | Similar to 1f |

| 1h | 6-Methoxy, 2-pentyl | 20% |

| 1i | 8-Bromo, 2-pentyl | Less potent than 1a |

| 1j | 7-Fluoro, 8-bromo, 2-pentyl | 18% |

| Data adapted from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors. nih.govacs.org |

Stereochemical and Conformational Considerations in SAR

Stereochemistry and conformational flexibility are fundamental aspects of SAR, as they dictate the three-dimensional shape of a molecule and its ability to bind to a specific biological target. For chiral molecules, different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand.

While this compound itself is not chiral, the introduction of chiral centers through substitution can have profound effects on its pharmacological profile. The absolute configuration of stereogenic centers can strongly influence binding affinity for a target. nih.gov In many cases, only one stereoisomer will exhibit the desired biological activity, while the other may be inactive or even produce undesirable side effects. nih.gov

The conformational flexibility of the chromen-4-one scaffold and its substituents is also a critical factor. The molecule must be able to adopt a specific conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site of its target. nih.gov Ligands rarely bind in their lowest calculated energy conformation, and the energy required for the molecule to adopt its bioactive conformation (strain energy) can influence binding affinity. nih.gov

Future Research Directions and Therapeutic Potential of 5,6,7 Trihydroxy 2 Methyl 4h Chromen 4 One

Rational Design and Synthesis of Novel Analogues with Enhanced Selectivity and Efficacy

The future development of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one as a therapeutic agent hinges on the rational design and synthesis of novel analogues. By systematically modifying its structure, researchers can aim to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A critical starting point is the elucidation of the structure-activity relationships (SAR) for this chromone (B188151). While extensive SAR studies on the broader chromone class exist, specific investigations into the 5,6,7-trihydroxy-2-methyl substitution pattern are necessary. Key areas of exploration should include:

Modification of the 2-methyl group: Replacing the methyl group with other alkyl or aryl substituents could influence the compound's interaction with biological targets.

Derivatization of the hydroxyl groups: The three hydroxyl groups at positions 5, 6, and 7 are prime sites for modification. Esterification, etherification, or glycosylation could modulate the compound's solubility, bioavailability, and targeting capabilities.

Introduction of substituents on the aromatic ring: Further substitution on the benzene (B151609) ring could fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity.

Pharmacophore Modeling and Virtual Screening: Computational approaches such as pharmacophore modeling and virtual screening can accelerate the discovery of potent analogues. researchgate.netijper.orgnih.govdergipark.org.trnih.gov By identifying the key chemical features responsible for the biological activity of this compound, researchers can build a pharmacophore model. This model can then be used as a 3D query to search large chemical databases for novel compounds with similar features, which are likely to exhibit the desired biological activity. researchgate.netijper.orgnih.govdergipark.org.tr

Exploration of Undiscovered Biological Targets and Signaling Pathways

While chromones are known to interact with a variety of biological targets, the specific molecular targets and signaling pathways modulated by this compound remain largely unknown. Future research should focus on identifying these targets to understand its mechanism of action and unlock its full therapeutic potential.

Target Identification and Validation: A combination of in silico and experimental approaches can be employed for target identification. Affinity chromatography, where the chromone is immobilized and used to capture its binding partners from cell lysates, is a powerful technique. Additionally, computational methods like inverse docking can predict potential protein targets. Once potential targets are identified, their interaction with the chromone needs to be validated using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Signaling Pathway Analysis: Upon target validation, the downstream signaling pathways affected by the chromone-target interaction should be investigated. Techniques like Western blotting, qPCR, and reporter gene assays can be used to assess the modulation of key signaling proteins and transcription factors. This will provide a comprehensive understanding of how this compound exerts its biological effects at the molecular level. For instance, studies on other chromone derivatives have shown their ability to modulate pathways like the TLR4/MAPK signaling pathway in inflammation. nih.gov

Development of Advanced Drug Delivery Systems

A significant hurdle in the clinical translation of many promising drug candidates, including chromone derivatives, is their poor solubility and bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations.

Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation, and enable targeted delivery. nih.govnih.gov Various types of nanoparticles, including polymeric nanoparticles, lipid-based nanoparticles (liposomes, solid lipid nanoparticles), and magnetic nanoparticles, can be explored. nih.govnih.govnih.govmdpi.com For example, a study demonstrated the pH-controlled release of a chromone derivative from Fe3O4 nanoparticles, suggesting a potential strategy for targeted drug release in the acidic tumor microenvironment. nih.gov

Table 1: Nanoparticle-Based Drug Delivery Systems for Chromones

| Delivery System | Carrier Material | Advantages | Reference |

| Magnetic Nanoparticles | Fe3O4 coated with dopamine (B1211576) and PEG | Increased solubility, pH-controlled release, potential for diagnostics and therapeutics. | nih.gov |

| Polymeric Nanoparticles | Natural or synthetic polymers | Enhanced stability, ease of surface modification, controlled drug release, targeted delivery. | nih.gov |

| Lipid-Based Nanoparticles | Phospholipids | Favorable safety profile, can accommodate diverse payloads, enhances solubility and bioavailability. | mdpi.com |

Other Delivery Strategies: Other advanced delivery systems that could be investigated include the development of prodrugs, where the chromone is chemically modified to improve its pharmacokinetic properties and is converted to the active form in vivo. Additionally, the use of microneedles or implants could provide sustained local delivery for specific applications. mdpi.com

Potential Applications in Specific Pathophysiological Conditions

The diverse biological activities reported for the chromone scaffold suggest that this compound and its future analogues could have therapeutic potential in a range of diseases.

Neurodegenerative Diseases: Several chromone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's. nih.gov They have been identified as ligands for sigma receptors, which are implicated in these disorders. nih.gov Future research should investigate the potential of this compound to modulate sigma receptors and other relevant targets in neurodegeneration, such as inhibiting tau aggregation. nih.gov

Oncological Research: The cytotoxic effects of various chromone derivatives against different cancer cell lines have been reported. For instance, a synthetic flavonoid derivative containing a 4H-chromen-4-one moiety was found to inhibit the motility of highly metastatic breast cancer cells. nih.gov The potential of this compound as an anticancer agent should be systematically evaluated against a panel of cancer cell lines. Mechanistic studies should focus on its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis. A study on a related trihydroxy compound, (5E,7E)-4,5,6 trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate, showed its ability to inhibit ovarian cancer cell growth by controlling apoptotic and metastatic signaling mechanisms. semanticscholar.orgnih.gov

Viral Infections: Flavonoids containing the 4H-chromen-4-one scaffold have demonstrated antiviral activities. A recent study showed that isoginkgetin, a biflavonoid with a 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one scaffold, exhibited remarkable inhibitory potency against the SARS-CoV-2 virus in vitro. nih.gov This highlights the potential of the chromone core in antiviral drug discovery. The antiviral activity of this compound should be investigated against a range of viruses.

Inflammatory Disorders: Chromones are well-known for their anti-inflammatory properties. nih.gov They can inhibit key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) and reduce the production of pro-inflammatory cytokines. nih.gov For example, a study on 2-phenyl-4H-chromen-4-one derivatives showed their ability to downregulate the expression of NO, IL-6, and TNF-α. nih.gov Another study on a trihydroxy-methoxyflavone demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines. nih.gov Given the anti-inflammatory potential of the chromone scaffold, this compound should be evaluated in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. i-scholar.innih.gov

Table 2: Investigated Therapeutic Areas for Chromone Derivatives

| Therapeutic Area | Specific Condition | Observed Effects of Related Chromones | Key References |

| Neurodegenerative Diseases | Alzheimer's Disease | Sigma receptor modulation, potential for tau aggregation inhibition. | nih.govnih.gov |

| Oncological Research | Breast Cancer, Ovarian Cancer | Inhibition of cancer cell motility, induction of apoptosis, control of metastatic signaling. | nih.govsemanticscholar.orgnih.gov |

| Viral Infections | SARS-CoV-2 | Inhibition of viral replication. | nih.gov |

| Inflammatory Disorders | General Inflammation, Rheumatoid Arthritis | Inhibition of COX/LOX, reduction of pro-inflammatory cytokines (NO, IL-6, TNF-α). | nih.govnih.govnih.govnih.gov |

Q & A

Q. What are the optimal synthetic routes for 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one, considering its hydroxyl group sensitivity?

Methodological Answer: Synthesis requires careful protection/deprotection strategies to preserve the trihydroxy motif. For example, benzyl or acetyl groups can shield hydroxyls during alkylation or acylation steps. Microwave-assisted C-H coupling (as in dibenzochromene synthesis ) may enhance regioselectivity. Post-synthesis, HPLC and TLC (≥95% purity) are critical for purification .

Q. How can structural elucidation be performed for this compound using spectroscopic techniques?

Methodological Answer: Combine -NMR and -NMR to resolve the chromen-4-one core and substituents. For hydroxyl groups, deuterium exchange or - HSQC can confirm proton assignments. High-resolution mass spectrometry (HRESIMS) validates molecular weight . X-ray crystallography via SHELXL (for small molecules) resolves absolute configuration .

Q. What experimental conditions stabilize this compound in solution?

Methodological Answer: Use degassed solvents (e.g., DMF or ethanol) under inert atmosphere to prevent oxidation. Buffered solutions (pH 6–7) minimize deprotonation of hydroxyl groups. Stability assays under varying temperatures (25–40°C) and UV-Vis monitoring can identify degradation pathways .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved in structural refinement?

Methodological Answer: Employ SHELXL’s restraints for geometrically constrained groups (e.g., aromatic rings) and validate thermal displacement parameters. Compare multiple datasets to distinguish systematic errors (e.g., twinning) from experimental noise. Use ORTEP-3 for graphical validation of anisotropic displacement ellipsoids .

Q. What strategies address contradictory bioactivity results across cell lines or assays?

Methodological Answer: Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Molecular docking studies (e.g., AutoDock Vina) can predict target binding consistency .

Q. How can regioselective functionalization of the chromen-4-one core be achieved for SAR studies?

Methodological Answer: Leverage protecting groups (e.g., silyl ethers for 5-OH) to direct electrophilic substitution at the 2-methyl or 8-position. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the 2-methyl group while preserving hydroxyls . Monitor reaction progress via -NMR if fluorinated reagents are used .

Q. What computational methods validate the compound’s antioxidant mechanism involving multiple hydroxyl groups?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation enthalpies (BDEs) for O-H groups to predict radical scavenging efficiency. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid membranes or DNA .

Q. How can isomerism or chirality in derivatives be characterized and exploited?

Methodological Answer: Chiral HPLC with cellulose-based columns resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For diastereomers, NOESY NMR identifies spatial proximity of substituents .

Data Analysis and Validation

Q. What statistical approaches reconcile variability in quantitative structure-activity relationship (QSAR) models?

Methodological Answer: Use multivariate regression (e.g., PLS or Random Forest) to account for collinear variables. Cross-validation (k-fold or leave-one-out) assesses model robustness. Outlier analysis (e.g., Cook’s distance) identifies compounds skewing predictions .

Q. How are crystallographic data validated against potential twinning or disorder?

Methodological Answer: SHELXL’s TWIN and BASF commands model twinning ratios. Electron density maps (e.g., ) highlight disordered regions. Compare R-factors across twin domains; values >5% discrepancy suggest refinement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.